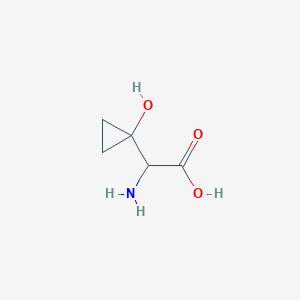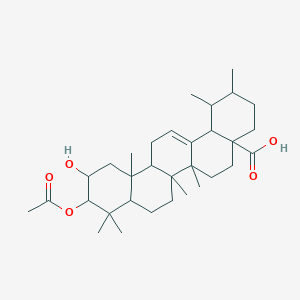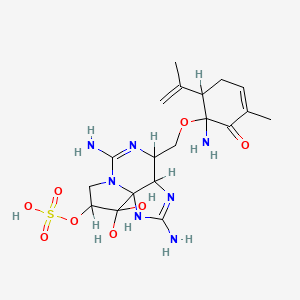
Sucrose 1'Carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sucrose 1’Carboxylic Acid is a derivative of sucrose, a common disaccharide composed of glucose and fructose. This compound features a carboxyl group attached to the sucrose molecule, which significantly alters its chemical properties and potential applications. Sucrose 1’Carboxylic Acid is of interest in various scientific fields due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sucrose 1’Carboxylic Acid typically involves the oxidation of sucrose. One common method is the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions. The reaction proceeds through the formation of intermediate compounds, eventually yielding Sucrose 1’Carboxylic Acid.
Industrial Production Methods
Industrial production of Sucrose 1’Carboxylic Acid can be achieved through large-scale oxidation processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The choice of oxidizing agent and reaction conditions is crucial to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Sucrose 1’Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl group back to an alcohol group.
Substitution: The carboxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield more complex carboxylic acids, while reduction can produce alcohols.
科学研究应用
Chemistry
In chemistry, Sucrose 1’Carboxylic Acid is used as a building block for synthesizing more complex molecules
Biology
In biological research, Sucrose 1’Carboxylic Acid is studied for its potential role in metabolic pathways. Its interactions with enzymes and other biomolecules can provide insights into carbohydrate metabolism and energy production.
Medicine
In medicine, derivatives of Sucrose 1’Carboxylic Acid are explored for their potential therapeutic properties. These compounds may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, Sucrose 1’Carboxylic Acid is used in the production of biodegradable polymers and other environmentally friendly materials. Its renewable nature and low toxicity make it an attractive alternative to petroleum-based chemicals.
作用机制
The mechanism of action of Sucrose 1’Carboxylic Acid involves its interaction with various molecular targets. The carboxyl group can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes and influence metabolic pathways. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial processes.
相似化合物的比较
Similar Compounds
Glucose 1’Carboxylic Acid: Similar to Sucrose 1’Carboxylic Acid but derived from glucose.
Fructose 1’Carboxylic Acid: Derived from fructose and exhibits similar reactivity.
Maltose 1’Carboxylic Acid: Another disaccharide derivative with a carboxyl group.
Uniqueness
Sucrose 1’Carboxylic Acid is unique due to its specific structure, which combines the properties of both glucose and fructose. This dual nature allows it to participate in a wider range of chemical reactions and interactions compared to its monosaccharide counterparts. Additionally, its larger size and more complex structure provide opportunities for creating novel materials and compounds with specialized functions.
属性
分子式 |
C12H20O12 |
|---|---|
分子量 |
356.28 g/mol |
IUPAC 名称 |
3,4-dihydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid |
InChI |
InChI=1S/C12H20O12/c13-1-3-5(15)7(17)8(18)10(22-3)24-12(11(20)21)9(19)6(16)4(2-14)23-12/h3-10,13-19H,1-2H2,(H,20,21) |
InChI 键 |
QAFMXSFJVDDQAY-UHFFFAOYSA-N |
规范 SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)C(=O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid](/img/structure/B12291150.png)

![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpyridine-2-carboxamide](/img/structure/B12291161.png)

![tert-butyl N-[3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate](/img/structure/B12291169.png)
![2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12291182.png)
![1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]piperidine](/img/structure/B12291189.png)





![Carbamic acid, [1-formyl-2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester, (S)-(9CI)](/img/structure/B12291210.png)
![2-[4-(4-Cyano-3-fluorophenoxy)-3-hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-5-(trifluoromethyl)benzonitrile](/img/structure/B12291222.png)
